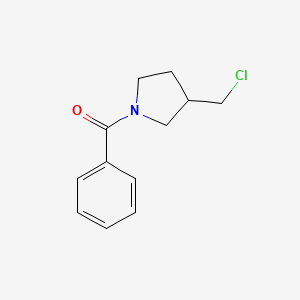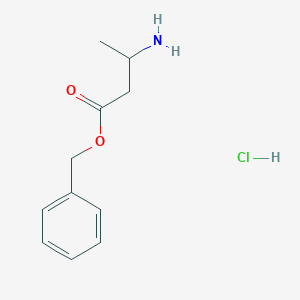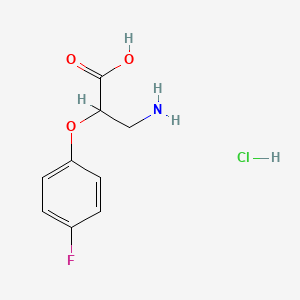
1-Benzoyl-3-(Chlormethyl)pyrrolidin
Übersicht
Beschreibung
1-Benzoyl-3-(chloromethyl)pyrrolidine is a chemical compound with the molecular formula C12H14ClNO. It is characterized by a pyrrolidine ring substituted with a benzoyl group at the first position and a chloromethyl group at the third position.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-3-(chloromethyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, facilitating the exploration of new chemical spaces.
Material Science: It can be used in the development of new materials with unique properties.
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-3-(chloromethyl)pyrrolidine can be achieved through several routes. One common method involves the reaction of 1-benzoylpyrrolidine with chloromethylating agents under controlled conditions. The reaction typically requires the presence of a base to facilitate the substitution reaction. Industrial production methods may involve the use of microbial hydroxylation and stereoselective enzymatic esterification to obtain optically active forms of the compound .
Analyse Chemischer Reaktionen
1-Benzoyl-3-(chloromethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-3-(chloromethyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of the benzoyl and chloromethyl groups contribute to its binding affinity and selectivity towards certain proteins and enzymes. The compound’s effects are mediated through pathways involving these molecular interactions .
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-3-(chloromethyl)pyrrolidine can be compared with other pyrrolidine derivatives such as:
1-Benzoylpyrrolidine: Lacks the chloromethyl group, leading to different reactivity and applications.
3-Chloromethylpyrrolidine:
Pyrrolidine-2-one and Pyrrolidine-2,5-diones: These compounds have different functional groups, leading to varied biological activities and applications.
The unique combination of the benzoyl and chloromethyl groups in 1-Benzoyl-3-(chloromethyl)pyrrolidine distinguishes it from these similar compounds, providing it with unique chemical and biological properties.
Eigenschaften
IUPAC Name |
[3-(chloromethyl)pyrrolidin-1-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDUWLRSVLERAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one](/img/structure/B1376614.png)



![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)

